REACTION_CXSMILES
|
O=[C:2]1[NH:6][C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[C:4]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[S:3]1.P(Cl)(Cl)([Cl:20])=O>>[Cl:20][C:2]1[S:3][C:4]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:6]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
O=C1SC(=C(N1)C1=CC=CC=C1)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
The solid precipitate was extracted into ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether solution was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1SC(=C(N1)C1=CC=CC=C1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |